molecular formula C7H9NO2 B1588300 1-Cyanocyclopentanecarboxylic acid CAS No. 540490-54-8

1-Cyanocyclopentanecarboxylic acid

Cat. No. B1588300
M. Wt: 139.15 g/mol
InChI Key: QNDGUJXCOJMPNP-UHFFFAOYSA-N
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Description

1-Cyanocyclopentanecarboxylic acid (1-CCPA) is an organic compound with the chemical formula C₆H₇NO₂. It belongs to the class of compounds known as cyclic organic acids and is an important intermediate in pharmaceutical synthesis. 1-CCPA is a colorless, water-soluble solid with a pungent odor. It is commonly used as a catalyst in organic synthesis and as a reagent in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Catalysis and Organic Synthesis

1-Cyanocyclopentanecarboxylic acid derivatives have been explored in catalytic reactions demonstrating their utility in organic synthesis. For instance, in the enantioselective α-aminations of 1,3-dicarbonyl compounds, such derivatives have shown effectiveness as substrates yielding high enantiomeric excess (ee) and overall yield. This illustrates the compound's potential in synthesizing enantiomerically pure molecules, crucial for pharmaceutical applications (Kumar et al., 2016).

Michael Acceptors in Chemical Biology

Research into monocyclic cyanoenones, structurally related to 1-Cyanocyclopentanecarboxylic acid, highlights their role as potent Michael acceptors. These compounds exhibit remarkable biological potency, suggesting their utility in developing anti-inflammatory and cytoprotective agents. Their high reactivity with thiol nucleophiles and the reversibility of Michael addition reactions offer insight into designing drugs with improved efficacy and pharmacokinetic profiles (Zheng et al., 2012).

Material Science and Corrosion Inhibition

In the context of material science, derivatives of 1-Cyanocyclopentanecarboxylic acid have been investigated for their properties as corrosion inhibitors and surfactants. Studies show their efficacy in preventing carbon steel corrosion in hydrochloric acid solutions, demonstrating the compound's relevance in industrial applications where corrosion resistance is critical (Ostapenko et al., 2014).

Pharmacology and Drug Development

Although explicit research on 1-Cyanocyclopentanecarboxylic acid in pharmacology was not found, structurally related compounds exhibit significant biological activities. For example, research on oleanolic acid and its derivatives demonstrates their potential in cancer prevention and therapy. These findings suggest that modifications to the 1-Cyanocyclopentanecarboxylic acid structure could lead to novel compounds with therapeutic benefits (Shanmugam et al., 2014).

properties

IUPAC Name

1-cyanocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGUJXCOJMPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427892
Record name 1-cyanocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyanocyclopentanecarboxylic acid

CAS RN

540490-54-8
Record name 1-cyanocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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